4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Description
4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Result of Action
It is known that triazole compounds show versatile biological activities .
Action Environment
It is known that the ability of hydrogen bond accepting and donating characteristics makes triazole compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Properties
IUPAC Name |
4-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-13-20-21-19-12-11-18(22-24(13)19)14-3-5-15(6-4-14)23-28(25,26)17-9-7-16(27-2)8-10-17/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVNLOQDGLOVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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